N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide
Description
The compound N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide features a hybrid structure combining a pyrido[1,2-a]pyrimidin-4-one core, a quinazolin-4-one ring, and a cyclohexane-carboxamide scaffold with an N-benzyl substituent.
Properties
IUPAC Name |
N-benzyl-4-[[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30ClN5O3S/c33-24-14-15-28-35-25(16-29(39)37(28)19-24)20-42-32-36-27-9-5-4-8-26(27)31(41)38(32)18-22-10-12-23(13-11-22)30(40)34-17-21-6-2-1-3-7-21/h1-9,14-16,19,22-23H,10-13,17-18,20H2,(H,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZBSAJJDZDBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)C(=O)NCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thiol reagent.
Formation of the quinazolinone moiety: This can be done through a condensation reaction involving an appropriate amine and a carbonyl compound.
Attachment of the benzyl group: This step typically involves a nucleophilic substitution reaction.
Formation of the cyclohexane carboxamide: This final step involves the reaction of the intermediate with a cyclohexane carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials.
Biology: It can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: N-Benzyl vs. N-Methyl Derivatives
Evidence from electrochemical studies on N-substituted 4-piperidone curcumin analogues highlights critical differences between N-benzyl and N-methyl derivatives:
| Parameter | N-Benzyl Derivatives | N-Methyl Derivatives |
|---|---|---|
| EHOMO (eV) | -5.2 to -5.8 (p-Cl/p-Br substituents) | -5.4 to -5.9 (similar substituents) |
| Eox (V vs. SCE) | 0.65–0.85 | 0.70–0.95 |
| Correlation (R²) | 0.9524 (strong EHOMO-Eox link) | 0.6342 (weak correlation) |
Key Findings :
Functional Analogues: Quinazolinone-Based PI3K Inhibitors
The target compound’s quinazolin-4-one core aligns with patented PI3K inhibitors (e.g., novel quinazolinone derivatives from BIOWAY, Inc.):
| Feature | Target Compound | BIOWAY Quinazolinones |
|---|---|---|
| Core Structure | Quinazolin-4-one + pyrido-pyrimidinone | Quinazolin-4-one + pyrazolo-pyrimidine |
| Target Activity | Presumed kinase inhibition | PI3Kδ/γ inhibition |
| Selectivity | Undocumented | High selectivity for PI3Kδ over PI3Kα/β |
| Therapeutic Use | Not specified | Hematologic neoplasms, liver diseases |
Key Insights :
- Both compounds leverage the quinazolinone scaffold for kinase interaction, but the target compound’s pyrido-pyrimidinone moiety may confer unique binding kinetics .
- BIOWAY’s derivatives demonstrate reduced immunotoxicity compared to conventional PI3Kδ inhibitors, suggesting that the N-benzyl group in the target compound could similarly mitigate off-target effects .
Substituent Effects: N-Benzyl Modifications
Modifications to the N-benzyl group significantly alter bioactivity and stability. Examples include:
| Compound Class | Substituent on N-Benzyl | Observed Impact |
|---|---|---|
| 25-NBOMe Derivatives | Methoxybenzyl → Fluorobenzyl | Enhanced receptor binding (5-HT2A) |
| Target Compound | Unsubstituted benzyl | Undocumented (likely moderate stability) |
| N-Piperidone Analogues | p-Cl/p-Br substitution | Lower EHOMO, higher oxidation resistance |
Biological Activity
N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple heterocyclic systems, including pyrido[1,2-a]pyrimidine and quinazolinone moieties. Its IUPAC name is:
N-benzyl-4-[[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide .
The presence of various functional groups contributes to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow it to fit into active sites, potentially leading to the inhibition or modulation of enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
Anticancer Activity
Research indicates that compounds similar to N-benzyl derivatives exhibit anticancer properties by targeting cancer cell proliferation and inducing apoptosis. The quinazolinone and pyrido[1,2-a]pyrimidine structures are known for their anticancer activities due to their ability to interfere with DNA synthesis and repair mechanisms.
Antimicrobial Properties
Studies have shown that related compounds possess antimicrobial activity against various pathogens. The presence of the sulfanyl group enhances interaction with microbial cell membranes, leading to increased permeability and cell death.
Enzyme Inhibition
N-benzyl derivatives have been reported to inhibit enzymes such as:
- Dihydrofolate reductase (DHFR) : Critical for DNA synthesis.
- Tyrosine kinases : Involved in cell signaling pathways related to growth and proliferation.
Data Tables
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of proliferation | |
| Antimicrobial | Bacterial strains | Cell membrane disruption | |
| Enzyme Inhibition | DHFR | Reduced enzyme activity |
Case Studies
-
Anticancer Study :
A study focusing on the anticancer effects of N-benzyl derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was linked to apoptosis induction through the activation of caspase pathways. -
Antimicrobial Study :
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as a therapeutic agent in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
